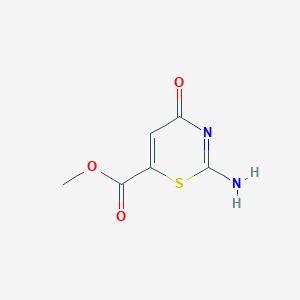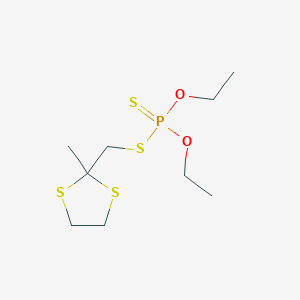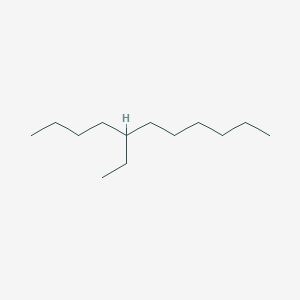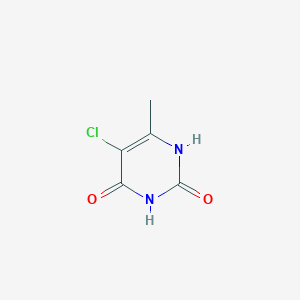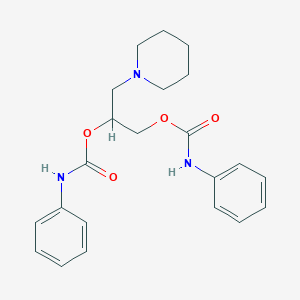
Diperodon
説明
The term "Diperodon" does not directly correspond to any of the compounds described in the provided papers. However, the papers discuss various chemical compounds and their properties, which can be analyzed individually. For instance, Diphenyleneiodonium (DPI) is a compound that has been used to inhibit reactive oxygen species (ROS) production mediated by flavoenzymes, particularly NAD(P)H oxidase . Sphaeropsidones are dimedone methyl ethers produced by Diplodia cupressi and have shown phytotoxic and antifungal activities . The synthesis and characterization of dinuclear diperoxo complexes of Mo(VI) have been reported, which are yellow needle-shaped crystals with specific crystal structures . Lastly, directly fused diporphyrins have been synthesized, which exhibit extensive pi conjugation and have unique optical and electrochemical properties .
Synthesis Analysis
The synthesis of these compounds involves various chemical reactions and conditions. DPI's inhibition of mitochondrial ROS production suggests a potential mechanism of action that could involve the inhibition of NADH-ubiquinone oxidoreductase (complex I) . The sphaeropsidones were obtained by chemical modifications and the study of their structure-activity relationship indicates the importance of certain functional groups for their biological activity . The dinuclear diperoxo complexes of Mo(VI) were synthesized and their stability at room temperature was investigated, with findings that they can decompose explosively at elevated temperatures . The directly fused diporphyrins were prepared through oxidation reactions and their structures were determined by X-ray crystallography .
Molecular Structure Analysis
The molecular structures of these compounds are diverse and have been elucidated using various techniques. DPI's structure allows it to inhibit both NAD(P)H oxidase and mitochondrial ROS production . The structure-activity relationship study of sphaeropsidones revealed that certain structural features are crucial for their biological activity . The crystal structures of the dinuclear diperoxo complexes of Mo(VI) were determined from single-crystal X-ray diffraction data, showing that they crystallize in the triclinic space group . The structures of directly fused diporphyrins were also determined by X-ray crystallography, revealing nearly coplanar conformations and significant perturbations in their electronic absorption spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and function of these compounds are complex. DPI's ability to inhibit ROS production suggests a reaction mechanism that affects mitochondrial respiration . The sphaeropsidones' phytotoxic and antifungal activities are likely related to their ability to interact with biological molecules, which is dependent on their chemical structure . The diperoxo complexes of Mo(VI) exhibit stability that is influenced by their peroxo linkages and can undergo explosive decomposition under certain conditions . The fused diporphyrins undergo oxidation reactions that lead to changes in their electronic and optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are indicative of their potential applications. DPI is potent in inhibiting ROS production, which is significant for its use as an inhibitor in biological systems . The sphaeropsidones' phytotoxic and antifungal properties suggest potential use as natural fungicides . The diperoxo complexes' stability and explosive decomposition at high temperatures are important for their handling and potential applications . The fused diporphyrins' unique optical and electrochemical properties, such as their perturbed electronic absorption spectra and lowered oxidation potentials, are significant for their use in materials science .
科学的研究の応用
Enantiomeric Analysis and Hydrolysis in Blood Serum
In vitro analysis of Diperodon enantiomers : Diperodon's enantiomers have been studied in blood serum using a two-dimensional LC system. This method is suitable for determining both enantiomers in serum up to 0.5 micrograms per milliliter. The degradation rates and half-lives of these enantiomers in serum were also investigated, indicating different hydrolysis rates for each enantiomer (Hroboňová et al., 2002).
HPLC Method for Diperodon in Blood Serum : A method for determining diperodon in blood serum in vitro was developed, highlighting its rapid decomposition in the initial two hours. This study also explored the separation of diperodon using a chromatographic system, providing insights into its pharmacokinetics (Čižmárik et al., 1996).
Diperodon enantiomer determination using teicoplanin chiral stationary phase : This research employed a chiral stationary phase based on teicoplanin for separating diperodon enantiomers. It also studied the degradation of these enantiomers in serum, contributing to the understanding of its stereoselective pharmacokinetics (Hroboňová et al., 2004).
Allosteric Ligand Binding Site Discovery in SMYD3
- Discovery of Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase : Diperodon was identified as an allosteric ligand for SMYD3, a multifunctional epigenetic enzyme. Both enantiomers of diperodon bind to a previously unidentified allosteric site in SMYD3, suggesting a novel approach for the design of tool compounds interacting with this enzyme (Talibov et al., 2021).
Clinical Applications in Non-Gonococcal Urethritis
- Use in Furacin Urethral Suppositories for Chronic Non-Gonococcal Urethritis : Diperodon, as part of Furacin urethral suppositories, was investigated for the treatment of chronic non-gonococcal urethritis. This study explored its potential as an alternative to urethral irrigations in males, highlighting its clinical relevance in venereology (Willcox, 1956).
将来の方向性
特性
IUPAC Name |
[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZHQHSNYIFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51552-99-9 (monohydrate), 537-12-2 (hydrochloride) | |
| Record name | Diperodon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047865 | |
| Record name | Diperodon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diperodon | |
CAS RN |
101-08-6 | |
| Record name | (±)-Diperodon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diperodon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diperodon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diperodon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diperodon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPERODON ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIN4PYP84R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



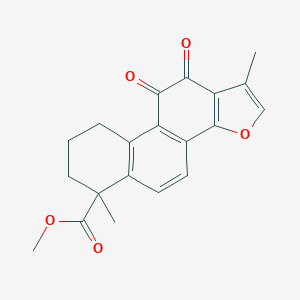
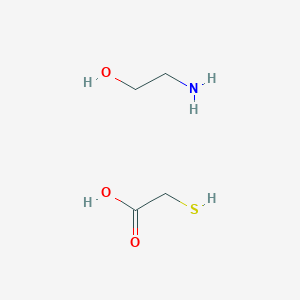
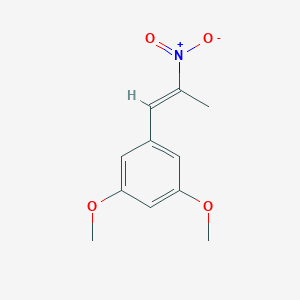
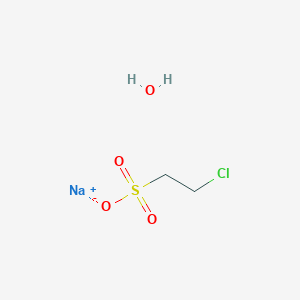
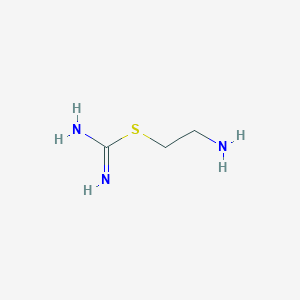
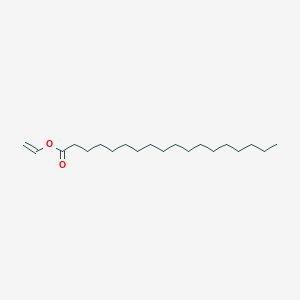
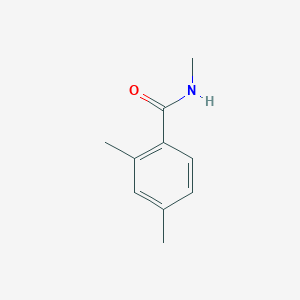

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
